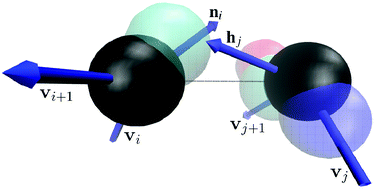Disordered peptide chains in an α-C-based coarse-grained model†
Physical Chemistry Chemical Physics Pub Date: 2018-06-26 DOI: 10.1039/C8CP03309A
Abstract
We construct a one-bead-per-residue coarse-grained dynamical model to describe intrinsically disordered proteins at significantly longer timescales than in the all-atom models. In this model, inter-residue contacts form and disappear during the course of the time evolution. The contacts may arise between the sidechains, the backbones or the sidechains and backbones of the interacting residues. The model yields results that are consistent with many all-atom and experimental data on these systems. We demonstrate that the geometrical properties of various homopeptides differ substantially in this model. In particular, the average radius of gyration scales with the sequence length in a residue-dependent manner.


Recommended Literature
- [1] Creating chirality in the inner walls of silicananotubes through a hydrogel template: chiral transcription and chiroptical switch†
- [2] Sanguinarine, a promising anticancer therapeutic: photochemical and nucleic acid binding properties
- [3] Inorganic analysis
- [4] Metallic anodes for next generation secondary batteries
- [5] pH switchable and fluorescent ratiometric squarylium indocyanine dyes as extremely alkaline solution sensors†
- [6] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
- [7] A cobalt phosphide catalyst for the hydrogenation of nitriles†
- [8] Structural variations in metal complexes of a tertiary α-hydroxyoxime†
- [9] Apically linked iron(ii) α-dioximate and α-oximehydrazonate bis-clathrochelates: synthesis, structure and electrocatalytic properties†
- [10] Electronic structure of Al, Ga, In and Cu doped ZnO/Cu(111) bilayer films†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 162758-94-3
-
CAS no.: 112695-98-4
-
CAS no.: 14419-78-4
-
CAS no.: 13073-21-7









